Chrysanthemol
Overview
Description
Mechanism of Action
Target of Action
Chrysanthemol, also known as trans-Chrysanthemyl alcohol, is a trans-eudesmane type sesquiterpene that can be isolated from Chrysanthemum indicum . It has been found to exhibit anti-inflammatory activity .
Mode of Action
This compound’s mode of action is primarily through its anti-inflammatory activity. It interacts with its targets, leading to changes in the inflammatory response. The exact molecular interactions between this compound and its targets are still under investigation .
Biochemical Pathways
This compound is involved in the biosynthesis of pyrethrins and irregular monoterpenes . These compounds are confined to plants of the tribe Anthemideae of the Asteraceae, and play an important role in defending the plants against herbivorous insects . The biological processes underlying the therapeutic effects of Chrysanthemum morifolium flower (CMF) and Chrysanthemum indicum flower (CIF) were predicted to be related to inflammatory response, fatty acid production, and other pathways based on network pharmacology analysis .
Pharmacokinetics (ADME Properties)
Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory activity. It has been found to decrease pro-inflammatory proteins and genes . Additionally, it has been shown to initiate apoptosis in cancer cells and modulate lipid metabolism to mitigate the development of obesity and diabetes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the content of chlorogenic acid and dicaffeoylquinic acid isomers in Chrysanthemum varies significantly according to the effects of exchangeable magnesium, cation exchange capacity, annual temperature, and precipitation
Preparation Methods
Synthetic Routes and Reaction Conditions: Chrysanthemyl alcohol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of chrysanthemyl chloride. This method involves the addition of borane (BH3) to the double bond of chrysanthemyl chloride, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods: In industrial settings, chrysanthemyl alcohol is often produced through the catalytic hydrogenation of chrysanthemyl acetate. This process involves the reduction of chrysanthemyl acetate using a hydrogenation catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: Chrysanthemyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Acetic anhydride (CH3CO)2O, palladium on carbon (Pd/C)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Chrysanthemic acid
Reduction: Chrysanthemyl acetate
Substitution: Various substituted chrysanthemyl derivatives
Scientific Research Applications
Chrysanthemyl alcohol has a wide range of scientific research applications:
Comparison with Similar Compounds
- Linalool
- Citronellol
- Pulegyl alcohol
Properties
IUPAC Name |
[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)5-8-9(6-11)10(8,3)4/h5,8-9,11H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPIENNKVJCMAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971555 | |
Record name | [2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5617-92-5 | |
Record name | Chrysanthemol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5617-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chrysanthemol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617925 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-3-(2-methylpropenyl)cyclopropanemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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